![molecular formula C21H28N6O2 B2528952 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 895831-40-0](/img/structure/B2528952.png)
8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains a benzylpiperazinyl group, an isobutyl group, and a dione group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure and properties.Scientific Research Applications
Pharmacological Properties and Potential Therapeutic Applications
The structural analogs of purine-2,6-dione have been extensively studied for their diverse pharmacological properties. For instance, derivatives similar to the given compound have shown significant analgesic and anti-inflammatory activities. Compounds with benzylamide and phenylpiperazinamide derivatives have demonstrated stronger effects than reference drugs in pharmacological models, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Another study highlighted derivatives of purine-2,6-dione showing antidepressant and anxiolytic properties through interactions with serotonin receptors. Specific derivatives have been identified to exert significant effects in models of depression and anxiety, pointing towards their development as psychotropic medications (Chłoń-Rzepa et al., 2013).
Molecular Mechanisms and Receptor Affinity
The detailed study of these compounds also includes their affinity and selectivity towards various receptors, such as 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors, as well as D2 dopamine receptors . By altering the hydrophobic substituent or linker length between the arylpiperazine and purine core, researchers can fine-tune the receptor affinity and pharmacological activity, opening pathways for targeted therapeutic applications (Żmudzki et al., 2015).
Antiviral and Antitumor Applications
Moreover, certain diketopiperazine derivatives have shown modest antiviral activities against influenza A virus, with significant anti-H1N1 activity demonstrated by specific compounds. This underlines the potential for developing antiviral agents from this class of compounds (Wang et al., 2013). Additionally, piperazine derivatives have been investigated for their antiproliferative effects against chronic myelogenous leukemia, showcasing the capacity of these molecules to inhibit cell proliferation and induce erythroid differentiation, highlighting their potential as anticancer agents (Saab et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . Under normal conditions, CDK2 interacts with cyclin A2 to facilitate the transition from the G1 phase to the S phase of the cell cycle . The compound’s inhibitory action on cdk2 disrupts this process, leading to cell cycle arrest .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15(2)13-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACSSLDXFBTUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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